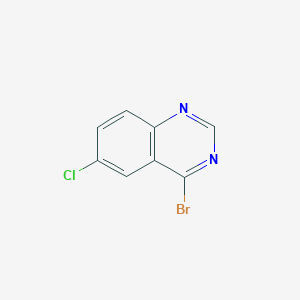

4-Bromo-6-chloroquinazoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Bromo-6-chloroquinazoline is a heterocyclic aromatic organic compound with the molecular formula C8H4BrClN2. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-chloroquinazoline typically involves the reaction of 4-bromoaniline with ethyl propiolate and phosphorus trichloride. The process includes a three-step reaction sequence:

Step 1: 4-Bromoaniline reacts with ethyl propiolate to form an intermediate.

Step 2: The intermediate undergoes cyclization in the presence of phosphorus trichloride.

Step 3: The final product, this compound, is obtained after purification

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The process is designed to be environmentally friendly and suitable for large-scale production, achieving a comprehensive yield of over 70% .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Bromo-6-chloroquinazoline undergoes various chemical reactions, including:

Substitution Reactions: Commonly involves nucleophilic substitution where the bromine or chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction Reactions: These reactions modify the oxidation state of the compound, often leading to the formation of quinazoline derivatives with different functional groups.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions include various substituted quinazolines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Mechanism of Action

4-Bromo-6-chloroquinazoline and its derivatives have been studied for their ability to inhibit specific kinases involved in cancer progression. The compound acts primarily by targeting the epidermal growth factor receptor (EGFR) and phosphoinositide 3-kinase (PI3K) pathways, which are crucial in tumor cell proliferation and survival.

In Vitro Studies

Research has demonstrated that several derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, a study evaluating the cytotoxic effects on MCF-7 (breast adenocarcinoma) and HeLa (cervical cancer) cells found that certain derivatives showed over 75% inhibition of cell proliferation at concentrations as low as 50 µM . The most potent compounds were identified as effective inhibitors of EGFR-TK phosphorylation, indicating their potential as targeted therapies .

| Compound | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| This compound Derivative A | MCF-7 | 2.49 | Potent |

| This compound Derivative B | HeLa | 0.096 | Extremely Selective |

| This compound Derivative C | HCT-116 | Not Active | N/A |

Synthesis and Functionalization

Synthetic Routes

The synthesis of this compound typically involves halogenation and subsequent amination reactions. For example, one method includes the reaction of 6-bromoquinazolin-4(3H)-one with various aniline derivatives under specific conditions to yield functionalized compounds with enhanced biological activity .

Functionalization for Enhanced Activity

Further modifications, such as the introduction of different substituents on the aniline moiety, have been shown to enhance the anticancer properties of the base compound. These modifications can significantly alter the binding affinity for target proteins, improving therapeutic efficacy against various cancers like breast and prostate cancer .

Broader Medicinal Applications

Antimicrobial Activity

Beyond anticancer applications, quinazoline derivatives, including this compound, have shown promising antibacterial properties. They have been tested against various pathogenic bacteria, demonstrating significant inhibition zones comparable to established antibiotics like ciprofloxacin . This broad-spectrum antimicrobial activity suggests potential applications in treating infections alongside cancer therapies.

Case Studies

Case Study 1: Inhibition of EGFR in Cancer Treatment

A study focused on a series of quinazoline derivatives including this compound reported their effectiveness as EGFR inhibitors in breast cancer models. The molecular docking studies indicated a strong binding affinity to the ATP-binding site of EGFR, correlating well with the observed in vitro cytotoxicity .

Case Study 2: Dual Action Against Cancer and Infection

Another study highlighted a novel quinazoline derivative that not only inhibited tumor growth but also exhibited antibacterial properties against gram-positive and gram-negative bacteria. This dual action opens avenues for developing combination therapies that target both cancerous cells and bacterial infections simultaneously .

Wirkmechanismus

The mechanism of action of 4-Bromo-6-chloroquinazoline involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular processes, making it effective against cancer cells and pathogens. The compound’s effects on molecular pathways, such as the epidermal growth factor receptor (EGFR) signaling pathway, contribute to its therapeutic potential .

Vergleich Mit ähnlichen Verbindungen

- 6-Bromo-4-chloroquinoline

- 6-Bromo-2-chloroquinazoline

- 4-Bromo-7,8-dichloroquinoline

- 4-Bromo-8-chloroquinoline

Comparison: 4-Bromo-6-chloroquinazoline is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher potency in certain biological assays and offers a versatile scaffold for the development of new therapeutic agents .

Biologische Aktivität

4-Bromo-6-chloroquinazoline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H4BrClN2. Its structure consists of a quinazoline core, which is characterized by a fused benzene and pyrimidine ring system. The presence of bromine and chlorine substituents significantly influences its reactivity and biological properties.

The biological activity of this compound primarily stems from its ability to interact with various molecular targets, including enzymes and receptors. The compound has been shown to inhibit specific enzymes by binding to their active sites, thereby disrupting cellular processes critical for the survival and proliferation of cancer cells and pathogens.

Key Mechanisms:

- Enzyme Inhibition : It acts as an inhibitor for enzymes involved in crucial metabolic pathways.

- Receptor Interaction : The compound may interact with receptors such as the epidermal growth factor receptor (EGFR), which is pivotal in cancer cell signaling.

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. Studies have shown that it can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | |

| A549 (Lung Cancer) | 15.0 | |

| HeLa (Cervical Cancer) | 10.0 |

Antiviral Activity

In addition to its anticancer properties, this compound has been investigated for its antiviral activity. A study demonstrated that derivatives of quinazoline, including this compound, displayed moderate antiviral effects against Tobacco Mosaic Virus (TMV).

| Compound | EC50 (µg/mL) | Comparison with Ribavirin (EC50) |

|---|---|---|

| This compound | 138.1 | Better than Ribavirin (436.0) |

| Other Derivatives | Varies | Varies |

Case Studies

- Antiproliferative Effects : A series of experiments conducted on various cancer cell lines indicated that this compound effectively reduced cell viability in a dose-dependent manner.

- Antiviral Efficacy : In vivo studies showed that this compound could protect plants from viral infections more effectively than traditional antiviral agents like Ribavirin, indicating its potential application in agricultural biotechnology.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that the specific substitution pattern on the quinazoline ring significantly affects the biological activity of this compound. Variations in halogen substituents and their positions influence both potency and selectivity towards different biological targets.

Eigenschaften

IUPAC Name |

4-bromo-6-chloroquinazoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2/c9-8-6-3-5(10)1-2-7(6)11-4-12-8/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXGBTWVJKJAAQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=NC=N2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.49 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.